Methyl 4-acetoxybenzoate Methyl 4-acetoxybenzoate Methyl-4-acetoxybenzoate is a benzoate ester that is methyl benzoate substituted by an acetoxy group at position 4. It is a benzoate ester and a member of phenyl acetates.
Brand Name: Vulcanchem
CAS No.: 24262-66-6
VCID: VC1713092
InChI: InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3
SMILES: CC(=O)OC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

Methyl 4-acetoxybenzoate

CAS No.: 24262-66-6

Cat. No.: VC1713092

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetoxybenzoate - 24262-66-6

Specification

CAS No. 24262-66-6
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name methyl 4-acetyloxybenzoate
Standard InChI InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3
Standard InChI Key PGJQPLVEUVHSFQ-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC(=O)OC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structure

Molecular Formula and Composition

Methyl 4-acetoxybenzoate has the molecular formula C10H10O4 with a molecular weight of 194.18 g/mol . The compound's structure features a benzene ring with two key functional groups: an acetoxy group (CH3COO-) at the para position and a methyl ester group (-COOCH3). This arrangement contributes to its specific chemical behavior and reactivity patterns .

Structural Characteristics

The chemical structure of Methyl 4-acetoxybenzoate can be described as follows:

  • Core structure: A substituted benzene ring

  • Para-position substitution: Acetoxy group (derived from acetic acid)

  • Carboxyl position: Methyl ester group

  • Bond arrangement: The acetoxy group connects to the aromatic ring through an oxygen atom, while the methyl ester contains a carbonyl group linked to both the ring and a methoxy group

Chemical Identifiers and Nomenclature

Methyl 4-acetoxybenzoate is registered with several standard chemical identifiers that facilitate its recognition in scientific databases and literature:

Identifier TypeValue
CAS Number24262-66-6
European Community (EC) Number607-348-8
ChEBI IDCHEBI:86900
IUPAC Namemethyl 4-acetyloxybenzoate
InChIInChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3
InChI KeyPGJQPLVEUVHSFQ-UHFFFAOYSA-N
SMILESCC(=O)OC1=CC=C(C=C1)C(=O)OC
DSSTox Substance IDDTXSID70342085
Metabolomics Workbench ID69941

The compound is also known by several synonyms including:

  • 4-Acetoxybenzoic Acid Methyl Ester

  • methyl 4-acetyloxybenzoate

  • Methylparaben acetate (informal name)

Physical Properties

Physical State and Appearance

Methyl 4-acetoxybenzoate exists as a white crystalline powder at room temperature . This physical appearance is characteristic of many purified organic compounds and can serve as a preliminary identifier during laboratory analysis.

Thermal Properties

The compound has a defined melting point of 82°C . This thermal property is essential for:

  • Confirming compound purity (pure substances typically exhibit sharp melting points)

  • Facilitating proper handling and storage conditions

  • Informing formulation considerations for potential applications

Chemical Classification

Methyl 4-acetoxybenzoate is classified as:

  • A benzoate ester

  • A member of phenyl acetates

  • A para-substituted aromatic compound

  • A methyl ester derivative

This classification is important for understanding its chemical behavior, reactivity patterns, and potential functional applications.

Natural Occurrence

Documented Natural Sources

Methyl 4-acetoxybenzoate has been reported to occur naturally in Phoenix dactylifera, commonly known as the date palm . This finding represents an important phytochemical characteristic of this economically significant plant species. The compound has been identified through advanced analytical techniques, establishing its presence as a natural constituent rather than a contaminant or artifact.

Significance in Natural Systems

The presence of Methyl 4-acetoxybenzoate in date palm suggests potential biological roles, which may include:

  • Contributing to the plant's defense mechanisms

  • Participating in biochemical pathways specific to Phoenix dactylifera

  • Influencing the sensory or nutritional properties of the fruit

Chemical Reactivity

Functional Group Reactivity

The chemical structure of Methyl 4-acetoxybenzoate suggests predictable reactivity patterns based on its functional groups:

  • Ester groups (both acetoxy and methyl ester) may undergo:

    • Hydrolysis under acidic or basic conditions

    • Transesterification with alcohols

    • Reduction to alcohols with appropriate reducing agents

  • The aromatic ring may participate in:

    • Electrophilic aromatic substitution reactions

    • Reduction reactions under specific conditions

These reactivity patterns are consistent with the established chemistry of benzoate esters and phenyl acetates .

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